(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide
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Description
(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMTB, and it is a thiazole-based molecule that has a benzamide moiety attached to it.
Scientific Research Applications
Synthesis and Chemical Properties
- A series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized through heterocyclization, highlighting the importance of such compounds in synthetic chemistry (Saeed & Rafique, 2013).
- The synthesis of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their characterization through various spectroscopic techniques were reported, alongside their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
Biological Activities
- Research into 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, underscoring the potential for therapeutic applications of related compounds (Horishny, Arshad, & Matiychuk, 2021).
- A study on substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and their anti-cancer activity highlighted the significance of structural modifications for enhancing biological efficacy (Soni et al., 2015).
Antiviral and Antiretroviral Activities
- N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, indicating the potential of such compounds as antiretroviral agents (Saeed et al., 2011).
Antimicrobial Properties
- Fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities, suggesting the importance of fluorine substitution for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-12-11-21-16(18(12)10-14-8-5-9-20-14)17-15(19)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODSRYIQAUJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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